

# 2,4-Dimethylnicotinic acid hydrochloride chemical structure and synthesis

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## Compound of Interest

**Compound Name:** 2,4-Dimethylnicotinic acid hydrochloride

**Cat. No.:** B1462872

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An In-Depth Technical Guide to the Chemical Structure and Synthesis of **2,4-Dimethylnicotinic Acid Hydrochloride**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,4-Dimethylnicotinic acid hydrochloride**, a substituted pyridine carboxylic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural characteristics, physicochemical properties, and detailed synthesis methodologies, emphasizing the scientific rationale behind the procedural choices.

## Introduction and Significance

2,4-Dimethylnicotinic acid, also known as 2,4-lutidinic acid, and its hydrochloride salt are heterocyclic compounds built upon a pyridine core. Substituted nicotinic acids are significant scaffolds in medicinal chemistry and materials science. The strategic placement of methyl groups at the C2 and C4 positions of the pyridine ring influences the molecule's electronic properties, steric hindrance, and basicity compared to unsubstituted nicotinic acid. These modifications can profoundly impact its biological activity and reactivity, making it a valuable building block for creating more complex molecules, including active pharmaceutical ingredients (APIs). This guide will focus on the prevalent and logical synthesis route commencing from the readily available precursor, 2,4-lutidine.

# Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

## Molecular Structure

**2,4-DimethylNicotinic acid hydrochloride** is the salt formed from the protonation of the pyridine nitrogen of 2,4-DimethylNicotinic acid by hydrochloric acid.

- **2,4-DimethylNicotinic Acid:** The core is a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and methyl groups (-CH<sub>3</sub>) at the 2- and 4-positions.
- **Hydrochloride Salt:** The nitrogen atom of the pyridine ring, being basic, readily accepts a proton (H<sup>+</sup>) from hydrochloric acid (HCl), forming a pyridinium cation. This cation is then ionically bonded to the chloride anion (Cl<sup>-</sup>). This salt form often enhances the compound's stability and aqueous solubility, which is a desirable trait for pharmaceutical applications.

## Data Presentation

The key identifiers and properties of **2,4-DimethylNicotinic acid hydrochloride** and its precursor are summarized below.

Property	2,4-Dimethylnicotinic Acid Hydrochloride	2,4-Lutidine (Precursor)
IUPAC Name	2,4-dimethylpyridine-3-carboxylic acid;hydrochloride	2,4-Dimethylpyridine
Synonyms	2,4-Lutidinic acid hydrochloride	2,4-Lutidine
CAS Number	133897-06-0 <a href="#">[1]</a>	108-47-4 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO <sub>2</sub>	C <sub>7</sub> H <sub>9</sub> N <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	187.62 g/mol	107.15 g/mol <a href="#">[3]</a>
Appearance	Typically a white to off-white solid	Clear, colorless to yellowish liquid <a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	Not consistently reported	-60 °C to -64 °C <a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	Not applicable	-159 °C <a href="#">[2]</a> <a href="#">[7]</a>
Solubility	Soluble in water	Soluble in water, alcohols, and non-polar organic solvents <a href="#">[6]</a> <a href="#">[7]</a>

## Synthesis of 2,4-Dimethylnicotinic Acid Hydrochloride

The synthesis is a two-stage process: first, the oxidation of the precursor 2,4-lutidine to form the free acid, and second, the conversion to its hydrochloride salt.

### Stage 1: Oxidation of 2,4-Lutidine

The primary challenge in synthesizing nicotinic acid derivatives from their corresponding alkylpyridines (like lutidines) is the selective oxidation of a methyl group while preserving the robust aromatic pyridine ring.[\[8\]](#)[\[9\]](#) The pyridine ring is relatively electron-deficient, making it resistant to oxidation, whereas the alkyl side chains are more susceptible. However, harsh oxidation conditions can lead to ring cleavage. Therefore, the choice of oxidant and reaction conditions is critical.

### Causality Behind Experimental Choices:

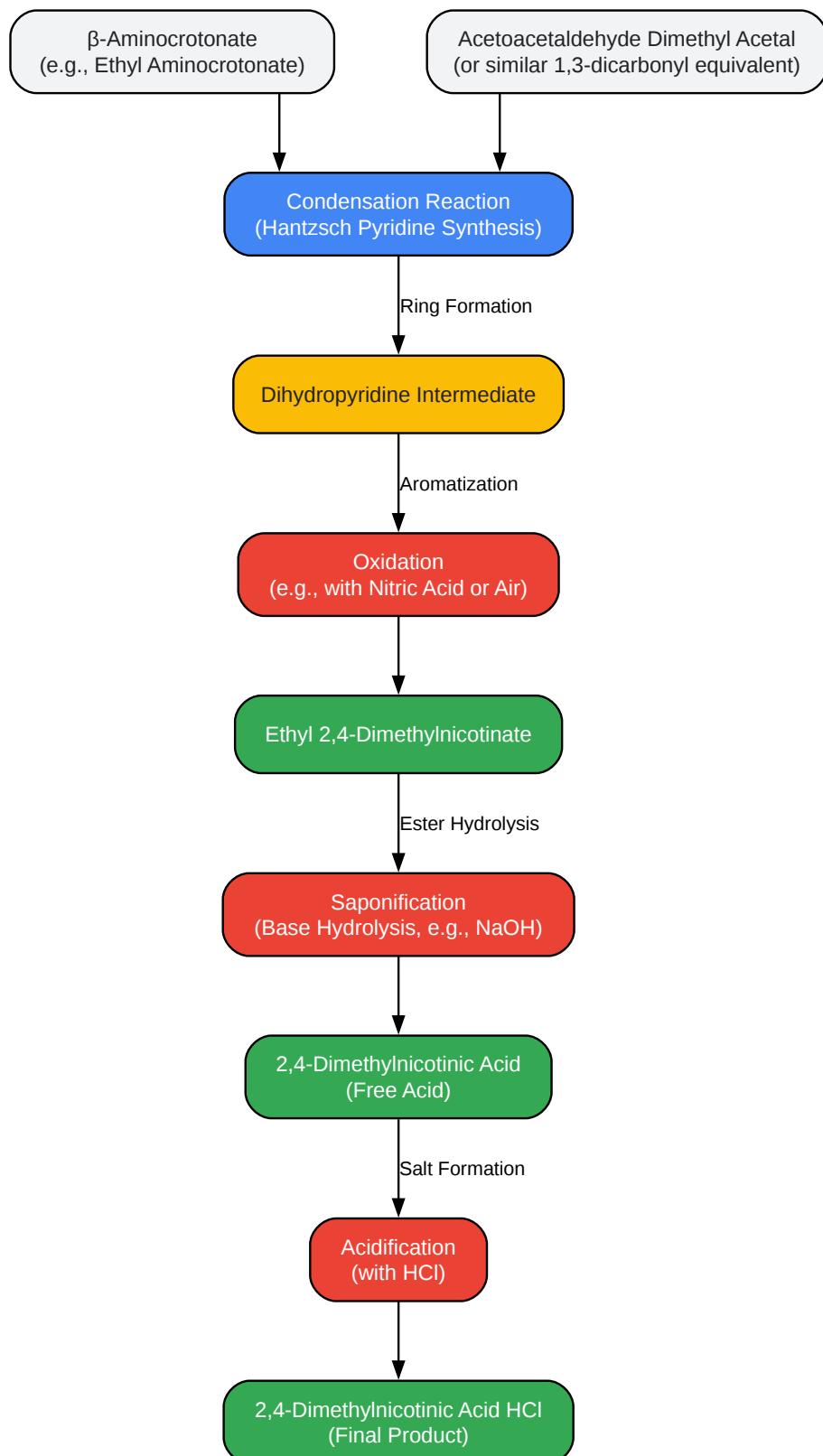
- Starting Material Selection: 2,4-Lutidine is an ideal precursor. It is a common, industrially available derivative of pyridine, often extracted from coal tar.<sup>[2]</sup> The presence of two methyl groups offers two potential sites for oxidation. The methyl group at the C2 position is sterically hindered by the adjacent nitrogen atom, while the C4-methyl group is more sterically accessible. However, the electron-withdrawing nature of the nitrogen atom deactivates the adjacent C2-methyl group, making the C4-methyl group more susceptible to oxidation. To achieve the target molecule, oxidation must be directed to the C3 position, which is not present in lutidine. Therefore, a more complex synthesis starting from different precursors would be required to directly yield 2,4-dimethylnicotinic acid. A common industrial approach for nicotinic acid itself is the oxidation of 3-methylpyridine ( $\beta$ -picoline).<sup>[8][9]</sup> For the synthesis of 2,4-dimethylnicotinic acid, a different strategy is required, typically involving ring construction (e.g., Hantzsch pyridine synthesis) or functionalization of a pre-existing substituted pyridine.
- Correction & Refined Synthesis Strategy: A direct oxidation of a methyl group on 2,4-lutidine would yield a pyridinedicarboxylic acid if both were oxidized, or a methyl-substituted nicotinic acid if one were selectively oxidized. To obtain 2,4-dimethylnicotinic acid, a more logical and commonly cited approach involves a ring-forming reaction. One such established method is the Hantzsch pyridine synthesis or variations thereof.

Let's outline a more chemically sound synthesis pathway.

## Revised Synthesis Pathway: Hantzsch-Type Condensation

This classic method involves the condensation of an aldehyde, a  $\beta$ -ketoester, and an enamine or ammonia equivalent.

### Workflow Visualization

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Caption: Hantzsch-type synthesis workflow for **2,4-DimethylNicotinic Acid Hydrochloride**.

## Experimental Protocol (Illustrative)

This protocol is a representative example based on established chemical principles for Hantzsch-type reactions.

### Part 1: Synthesis of Ethyl 2,4-DimethylNicotinate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and acetoacetaldehyde dimethyl acetal in a suitable solvent like ethanol.
- **Ammonia Addition:** Slowly bubble ammonia gas through the solution or add a stoichiometric amount of ammonium acetate. The choice of ammonia source is critical; gaseous ammonia often drives the reaction more efficiently.
- **Reflux:** Heat the mixture to reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the dihydropyridine intermediate.
- **Oxidation (Aromatization):** After cooling, the dihydropyridine intermediate must be oxidized to the aromatic pyridine ring. This can be achieved by adding an oxidizing agent such as nitric acid, iodine in ethanol, or simply by exposing the reaction to air, sometimes with a catalyst, over an extended period. The use of a mild oxidant is crucial to avoid side reactions.
- **Work-up and Purification:** After the oxidation is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 2,4-dimethylNicotinate, is then purified by column chromatography or vacuum distillation.

### Part 2: Saponification to the Free Acid

- **Hydrolysis:** The purified ethyl 2,4-dimethylNicotinate is dissolved in an alcohol/water mixture (e.g., ethanol/water). An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added.

- Heating: The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).
- Isolation: After cooling, the reaction mixture is acidified to a pH of approximately 3-4 with a strong acid like hydrochloric acid. This protonates the carboxylate, causing the free 2,4-dimethylnicotinic acid to precipitate. The solid is collected by filtration, washed with cold water, and dried.

## Stage 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction.

Protocol:

- Dissolution: Dissolve the synthesized 2,4-dimethylnicotinic acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
- HCl Addition: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl gas dissolved in the same solvent) to the stirred solution.
- Precipitation: The **2,4-dimethylnicotinic acid hydrochloride** will precipitate out of the solution as a solid. The formation of the salt is typically immediate.
- Isolation: The solid product is collected by filtration, washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material, and then dried under vacuum.

## Conclusion

The synthesis of **2,4-Dimethylnicotinic acid hydrochloride** is a multi-step process that is most reliably achieved through a ring-forming condensation reaction, such as the Hantzsch synthesis, followed by ester hydrolysis and final salt formation. Direct oxidation of a commercially available lutidine is not a viable route for this specific isomer. The choice of reagents and reaction conditions at each stage—condensation, aromatization, hydrolysis, and salt formation—is critical for achieving a high yield and purity of the final product. The hydrochloride salt form offers advantages in terms of solubility and stability, making it well-suited for further applications in research and development.

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